molecular formula C5H8N2O B13455609 (3S)-3-hydroxypyrrolidine-1-carbonitrile

(3S)-3-hydroxypyrrolidine-1-carbonitrile

Cat. No.: B13455609
M. Wt: 112.13 g/mol
InChI Key: DZPZUQDKKCYRAB-YFKPBYRVSA-N
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Description

(3S)-3-hydroxypyrrolidine-1-carbonitrile: is an organic compound that belongs to the class of pyrrolidines It is characterized by a hydroxyl group attached to the third carbon of the pyrrolidine ring and a nitrile group attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-hydroxypyrrolidine-1-carbonitrile can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable nitrile with a hydroxyl-containing precursor can yield the desired compound. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the correct stereochemistry is achieved.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: (3S)-3-hydroxypyrrolidine-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.

Major Products Formed:

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of ethers or esters depending on the substituent used.

Scientific Research Applications

Chemistry: In chemistry, (3S)-3-hydroxypyrrolidine-1-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities through various functionalization reactions.

Biology: In biological research, this compound is studied for its potential role in biochemical pathways and its interactions with biological macromolecules. It can serve as a model compound for studying enzyme-substrate interactions and other biochemical processes.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various products. Its unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S)-3-hydroxypyrrolidine-1-carbonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    (S)-3-Hydroxypyrrolidine: Similar structure but lacks the nitrile group.

    (3S)-3-Hydroxy-1-pyrrolidinecarbaldehyde: Contains an aldehyde group instead of a nitrile group.

    Pyrrolopyrazine derivatives: Contain a pyrrole ring fused with a pyrazine ring, exhibiting different biological activities.

Uniqueness: (3S)-3-hydroxypyrrolidine-1-carbonitrile is unique due to the presence of both hydroxyl and nitrile groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups allows for diverse applications in various fields, making it a compound of significant interest.

Properties

Molecular Formula

C5H8N2O

Molecular Weight

112.13 g/mol

IUPAC Name

(3S)-3-hydroxypyrrolidine-1-carbonitrile

InChI

InChI=1S/C5H8N2O/c6-4-7-2-1-5(8)3-7/h5,8H,1-3H2/t5-/m0/s1

InChI Key

DZPZUQDKKCYRAB-YFKPBYRVSA-N

Isomeric SMILES

C1CN(C[C@H]1O)C#N

Canonical SMILES

C1CN(CC1O)C#N

Origin of Product

United States

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